2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide
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Overview
Description
2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a triazoloquinoxaline core with a methoxyphenyl sulfanyl group and a phenylethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinoxaline core, the introduction of the methoxyphenyl sulfanyl group, and the attachment of the phenylethyl acetamide moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The development of robust quality control measures would be essential to ensure the consistency and safety of the compound for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazoloquinoxaline core can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazoloquinoxaline core can produce various reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.
Biology: Its unique structure allows for the exploration of its interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways and targets.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the areas of oncology, neurology, and infectious diseases.
Industry: It can be used in the development of new chemical processes and products, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide shares structural similarities with other triazoloquinoxaline derivatives, such as this compound.
Bis(2-ethylhexyl) terephthalate: This compound, although structurally different, shares some chemical properties and applications in industrial processes.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from other similar compounds.
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-34-19-10-7-11-20(16-19)35-25-24-29-30(17-23(32)27-15-14-18-8-3-2-4-9-18)26(33)31(24)22-13-6-5-12-21(22)28-25/h2-13,16H,14-15,17H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEUYNCNRPWMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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